molecular formula C9H10N2O B1419779 (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 668275-46-5

(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B1419779
CAS No.: 668275-46-5
M. Wt: 162.19 g/mol
InChI Key: ZXHDTKSEXKBTTI-UHFFFAOYSA-N
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Description

“(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 668275-46-5 and a molecular weight of 162.19 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as “this compound”, has been well studied in the past decade . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A copper-catalyzed coupling reaction has been reported for the synthesis of imidazo[1,2-a]pyridines .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10N2O/c1-7-8(6-12)10-9-4-2-3-5-11(7)9/h2-5,12H,6H2,1H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 162.19 .

Scientific Research Applications

Multi-Component Reaction Synthesis

The compound has been utilized in the novel one-step solution phase synthesis of an array of 3-aminoimidazo[1,2-a]pyridines. This process is facilitated by microwave irradiation and catalyzed by scandium triflate. It represents a significant advancement in the synthesis of 3-aminoimidazo[1,2-a]pyridines, avoiding the use of isonitriles and subsequent de-protection strategies (Schwerkoske, Masquelin, Perun, & Hulme, 2005).

Creation of Extended Pi-Conjugated Systems

The compound plays a role in the synthesis of bis-3-aminoimidazo[1, 2-a] pyridines, pyrimidines, and pyrazines as extended pi-conjugated systems. This synthesis is achieved through a novel pseudo five-component condensation process, highlighting the compound's versatility in forming complex heterocyclic structures (Shaabani, Soleimani, Maleki, & Moghimirad, 2009).

Functional Model Studies

The compound has been used in creating functional models for studies, like those on iron(III) catecholate complexes. Such studies are crucial for understanding complex biochemical processes and developing catalytic systems (Duda, Pascaly, & Krebs, 1997).

Synthesis of Disubstituted Imidazo[1,2-a]pyridines

It has been involved in the regioselective synthesis of 1-aryl/heteroaryl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanones. This showcases its use in creating structurally specific derivatives with potential applications in various fields (Aggarwal, Singh, Sanz, Claramunt, Torralba, & Torres, 2016).

Development of Conformationally Restricted Scaffolds

The compound has been utilized in the synthesis of a series of 11-aryl-11H-indeno[1',2':4,5] imidazo[1,2-a]pyridines, acting as conformationally restricted, privileged aza-heterocyclic scaffolds bearing triarylmethane analogs. Such scaffolds are critical in medicinal chemistry for drug development (Borgohain & Das, 2019).

Aqueous Synthesis Methods

This compound has been synthesized in aqueous conditions, demonstrating its adaptability to environmentally benign synthesis methods. This is important in green chemistry and sustainable practices (Mohan, Rao, & Adimurthy, 2013).

Cytotoxic Activity Studies

2-Methylimidazo[1,2-a]pyridine derivatives, closely related to the compound , have been synthesized and evaluated for cytotoxic activity. This shows the potential biomedical applications of derivatives of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol (Vilchis-Reyes et al., 2010).

Safety and Hazards

The safety information for “(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The future directions in this field could involve the development of more efficient and environmentally friendly synthetic strategies .

Properties

IUPAC Name

(3-methylimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-8(6-12)10-9-4-2-3-5-11(7)9/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHDTKSEXKBTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium borohydride (1.5 g, 41.6 mmol) was added to a solution of methyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate (2.0 g, 10.5 mmol) in THF (50 mL) and methanol (2.5 ml) at RT. The reaction mixture was stirred at RT for 2 h (the reaction was monitored by TLC) upon which the mixture was concentrated under reduced pressure. The residue was diluted with water and extracted with EtOAc. The combined organics were dried over sodium sulfate, filtered and concentrated under reduced pressure to afford (3-methylimidazo[1,2-a]pyridin-2-yl)methanol (0.8 g, 47.05%) as off-white solid. 1H NMR: 200 MHz, CDCl3: δ 7.45 (d, 1H), 7.6 (d, 1H), 7.2 (t, 1H), 6.8 (t, 1H), 4.85 (s, 2H), 2.45 (s, 3H). MS: [M+H]+: m/z=162.9.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol
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(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol
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(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol
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Reactant of Route 6
(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

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